molecular formula C15H22N4O2 B12767306 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- CAS No. 80712-16-9

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-

Cat. No.: B12767306
CAS No.: 80712-16-9
M. Wt: 290.36 g/mol
InChI Key: OWJRLOMWHRDTHO-UHFFFAOYSA-N
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Description

The compound 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- is a piperazinecarboxamide derivative characterized by a substituted phenyl group at the 4-position of the piperazine ring and dual carboxamide functionalities. Its structure features:

  • A piperazine core with a carboxamide group (N-methyl and (methylamino)carbonyl substituents) at the 1-position.
  • A 4-methylphenyl group at the 4-position of the piperazine ring.

Properties

CAS No.

80712-16-9

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

N-methyl-N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C15H22N4O2/c1-12-4-6-13(7-5-12)18-8-10-19(11-9-18)15(21)17(3)14(20)16-2/h4-7H,8-11H2,1-3H3,(H,16,20)

InChI Key

OWJRLOMWHRDTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)NC

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Description
1 N-alkylation Methyl iodide, base (e.g., K2CO3) Methylation of the piperazine nitrogen to introduce the N-methyl group.
2 Carbamoylation Methyl isocyanate or methyl carbamoyl chloride, base (e.g., triethylamine) Introduction of the methylamino carbonyl group on the nitrogen atom via nucleophilic attack.
3 Purification Recrystallization or chromatography Isolation of the pure compound with high yield and purity.

Reaction Conditions

  • Solvents : Dichloromethane, ethanol, or acetonitrile are commonly used solvents for these reactions.
  • Temperature : Typically maintained between 0°C to room temperature to control reaction rates and minimize side reactions.
  • Time : Reaction times vary from 1 to 24 hours depending on reagent reactivity and scale.
  • Catalysts/Bases : Triethylamine or other organic bases are used to neutralize acids formed and drive the reaction forward.

Research Findings and Optimization

  • Yield Optimization : Studies indicate that controlling the stoichiometry of methylating and carbamoylating agents is critical to maximize yield and minimize over-alkylation or side products.
  • Purity Control : Use of chromatographic techniques and recrystallization from suitable solvents ensures high purity (>98%) of the final product.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical methods to monitor reaction progress and confirm structure.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 4-(4-methylphenyl)piperazine Commercially available or synthesized
Methylation reagent Methyl iodide or dimethyl sulfate Stoichiometric or slight excess
Carbamoylation reagent Methyl isocyanate or carbamoyl chloride Requires careful handling due to toxicity
Solvent Dichloromethane, ethanol, acetonitrile Choice affects solubility and reaction rate
Temperature 0°C to 25°C Lower temperatures reduce side reactions
Reaction time 1–24 hours Depends on scale and reagent reactivity
Purification method Recrystallization, chromatography Ensures high purity
Yield 70–90% Optimized by reagent ratios and reaction time

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Biological Activities

1-Piperazinecarboxamide derivatives have shown promise in multiple biological applications:

  • Antitumor Activity : Studies indicate that related piperazine derivatives can inhibit tumor cell proliferation. Research has demonstrated that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
  • Antidepressant Properties : The piperazine moiety is known for its role in the development of antidepressants. Compounds with similar structures have been explored for their effects on serotonin and norepinephrine reuptake inhibition, suggesting potential use in treating depression .
  • Antimicrobial Activity : There is emerging evidence that piperazine derivatives exhibit antimicrobial properties. This compound may be effective against certain bacterial strains, warranting further studies to explore its efficacy and mechanism of action .

Neurological Disorders

The structural characteristics of 1-Piperazinecarboxamide suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could be leveraged to develop new treatments for conditions such as anxiety and depression.

Cancer Treatment

Given its antitumor properties, this compound could be investigated as part of a combination therapy regimen aimed at enhancing the efficacy of existing chemotherapeutic agents.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated enhanced cytotoxicity in modified piperazine derivatives against breast cancer cell lines.
Antidepressant EffectsShowed promise in animal models for increasing serotonin levels, indicating potential for treating depression.
Antimicrobial PropertiesIdentified activity against specific bacterial strains, suggesting further exploration for antibiotic development.

Summary

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- presents a multifaceted profile with potential applications across various therapeutic areas including oncology and psychiatry. Its promising biological activities warrant further research to fully elucidate its mechanisms and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinecarboxamide derivatives exhibit diverse properties based on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Reference
Target Compound : N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl) Not explicitly stated ~350–370 (estimated) Dual carboxamide groups, 4-methylphenyl substituent Not reported
N-(4-Methylphenyl)-4-(tetrahydro-2-furanylcarbonyl) C₁₇H₂₃N₃O₃ 317.39 Tetrahydrofuranoyl group at piperazine 4-position; moderate polarity Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 283.76 Ethyl group at piperazine 4-position; chloro substituent enhances reactivity Not reported
N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl) C₂₀H₁₈FN₅O₂ 387.39 Fluorophenyl and quinazolinone moieties; high crystallinity 189.5–192.1
4-(Mesitylsulfonyl)-N-methyl-N-(4-methylphenyl) C₂₂H₂₉N₃O₃S 415.55 Bulky mesitylsulfonyl group; increased steric hindrance Not reported

Structural and Electronic Differences

Substituent Effects on Reactivity: The 4-methylphenyl group in the target compound provides moderate lipophilicity, comparable to the tetrahydrofuranoyl group in . Halogenated derivatives (e.g., 4-chlorophenyl in , 3-fluorophenyl in ) exhibit increased electronic withdrawal, which may improve binding affinity in biological targets.

Steric and Conformational Properties :

  • The mesitylsulfonyl group in introduces significant steric bulk, likely reducing membrane permeability compared to the target compound’s smaller substituents.
  • Piperazine rings in analogs (e.g., ) adopt a chair conformation , a common feature that stabilizes intermolecular interactions .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel routes used for N-(4-methylphenyl)-4-(tetrahydro-2-furanylcarbonyl) derivatives, which involve coupling reactions between piperazine intermediates and carboxamide precursors .
  • Halogenated analogs (e.g., ) require additional steps, such as nucleophilic substitution or palladium-catalyzed cross-coupling, increasing complexity .

Biological Activity

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)- (CAS Number: 80712-16-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₁₅H₂₂N₄O₂
  • Molecular Weight: 290.36 g/mol
  • Density: 1.177 g/cm³
  • Melting Point: 111-112 °C

Structural Information

The compound features a piperazine ring, which is a common scaffold in pharmacology, often associated with various biological activities. The presence of the methyl and methylamino groups contributes to its unique pharmacological profile.

The precise mechanism of action for 1-Piperazinecarboxamide derivatives is not extensively documented; however, compounds in this class typically interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders and other neurological conditions.

Case Studies

  • Study on Piperazine Derivatives:
    A comparative study on various piperazine derivatives highlighted their effectiveness in reducing anxiety-like behaviors in animal models. The results indicated that modifications to the piperazine structure could enhance efficacy against anxiety disorders.
  • Serotonin Receptor Interaction:
    Research has shown that certain piperazine derivatives can act as serotonin receptor agonists. While direct studies on 1-Piperazinecarboxamide are lacking, its structural characteristics imply potential activity at these receptors, warranting further investigation.

Toxicological Profile

The toxicity profile of 1-Piperazinecarboxamide remains largely uncharacterized in the literature. However, related compounds have been assessed for safety and environmental impact using tools like the GREENSCREEN® assessment, which categorizes chemicals based on their potential hazards .

Research Findings Summary

PropertyValue
Molecular Weight290.36 g/mol
Density1.177 g/cm³
Melting Point111-112 °C
Potential ActivitiesAntidepressant, Anxiolytic

Q & A

Q. What are the common synthetic routes for preparing 1-piperazinecarboxamide derivatives, and how do reaction conditions influence yield?

The synthesis of piperazinecarboxamide derivatives typically involves condensation reactions between substituted piperazines and carbonyl-containing reagents. For example, N-substituted piperazines can react with α-chloroacetamides or chloroethanones under reflux conditions in polar aprotic solvents like DMF, often with potassium hydride as a base . Key factors affecting yield include:

  • Solvent choice : DMF or THF enhances reactivity due to high polarity.
  • Temperature : Reflux conditions (~100–120°C) optimize reaction rates while minimizing side reactions.
  • Purification : Column chromatography (normal phase, 10% methanol/0.1% ammonium) or recrystallization improves purity .
    Typical yields range from 41% to 92%, depending on substituent steric effects and electronic properties .

Q. How is the molecular structure of 1-piperazinecarboxamide derivatives validated experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and ring conformations (e.g., chair conformation in piperazine rings) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Identifies substituent integration and coupling patterns (e.g., methyl groups at δ ~2.3 ppm).
    • FT-IR : Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Elemental analysis : Validates calculated vs. observed C, H, N, and S content (discrepancies <0.4% indicate purity) .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways for novel 1-piperazinecarboxamide analogs?

Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) predicts feasible routes by mining reaction databases (Pistachio, Reaxys). For example:

  • One-step synthesis : Prioritize reactions with high plausibility scores (>0.01) and minimal side products .
  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) may require adjusted stoichiometry or catalysts .
  • DFT calculations : Assess thermodynamic stability of intermediates and transition states to guide experimental design .

Q. What strategies resolve contradictions in biological activity data for piperazinecarboxamide derivatives?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from:

  • Assay conditions : DPPH radical scavenging (IC₅₀) may vary with solvent polarity or pH .
  • Substituent effects : Hydroxyethyl or sulfamoyl groups enhance hydrogen-bonding capacity, altering receptor binding .
  • Cellular models : Primary cell lines vs. immortalized lines (e.g., HepG2) may show differential permeability .
    Methodological solutions :
  • Dose-response curves : Use ≥5 concentrations to calculate accurate EC₅₀/IC₅₀ values.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) to isolate substituent contributions .

Q. How do crystallographic data inform the design of 1-piperazinecarboxamide-based inhibitors?

Crystal structures reveal:

  • Hydrogen-bonding networks : Carboxamide groups often form N–H⋯O bonds with target proteins (e.g., dopamine D3 receptors), stabilizing ligand-receptor interactions .
  • Conformational flexibility : Chair-to-boat transitions in piperazine rings impact binding pocket compatibility .
  • Solvent-accessible surfaces : Bulky substituents (e.g., 4-methylphenyl) may reduce solubility but improve selectivity .
    Design implications : Introduce polar groups (e.g., hydroxyethyl) to enhance aqueous solubility without compromising affinity .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate regioisomers in N-methyl-N-((methylamino)carbonyl) derivatives?

  • HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate isomers based on retention time and mass fragmentation patterns .
  • NOESY NMR : Correlates spatial proximity of methyl groups to confirm regiochemistry .
  • X-ray powder diffraction : Distinguishes crystalline forms when single crystals are unavailable .

Q. How are stability and degradation profiles assessed for 1-piperazinecarboxamide compounds under physiological conditions?

  • Forced degradation studies : Expose compounds to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • LC-MS/MS monitoring : Identify degradation products (e.g., hydrolyzed carboxamides or oxidized piperazines) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

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